An In-Depth Technical Guide to 3-Ethynyloxetan-3-ol: A Versatile Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3-Ethynyloxetan-3-ol: A Versatile Building Block for Modern Drug Discovery
Foreword: The Rise of the Oxetane Scaffold in Medicinal Chemistry
To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue the next generation of therapeutics, this guide is intended to be a comprehensive resource on a molecule of burgeoning importance: 3-Ethynyloxetan-3-ol (CAS Number: 1352492-38-6). The oxetane ring, a four-membered cyclic ether, has transcended its status as a niche curiosity to become a cornerstone of modern medicinal chemistry.[1][2] Its unique stereoelectronic properties offer a powerful tool to modulate the physicochemical characteristics of drug candidates, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[3][4][5] The strategic incorporation of an oxetane motif can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, providing a pathway to navigate complex ADME (Absorption, Distribution, Metabolism, and Excretion) challenges and unlock novel chemical space.[3][4][6] This guide delves into the specifics of 3-Ethynyloxetan-3-ol, a bifunctional building block that marries the advantageous properties of the oxetane core with the versatile reactivity of a terminal alkyne, opening new avenues for innovation in drug design and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is fundamental to its effective application. The table below summarizes the key physicochemical and computed spectroscopic data for 3-Ethynyloxetan-3-ol.
| Property | Value | Source |
| CAS Number | 1352492-38-6 | [7] |
| Molecular Formula | C₅H₆O₂ | [7] |
| Molecular Weight | 98.10 g/mol | [7] |
| IUPAC Name | 3-ethynyloxetan-3-ol | [7] |
| Canonical SMILES | C#CC1(COC1)O | [7] |
| InChI | InChI=1S/C5H6O2/c1-2-5(6)3-7-4-5/h1,6H,3-4H2 | [7] |
| InChIKey | VDKFNBYHNNAJBC-UHFFFAOYSA-N | [7] |
| Appearance | Colorless to light yellow clear liquid (predicted) | [8] |
| Boiling Point | Not available | |
| Density | Not available | |
| LogP (calculated) | -0.9 | [7] |
Synthesis of 3-Ethynyloxetan-3-ol: A Proposed Methodology
Proposed Synthetic Pathway
The proposed synthesis involves the in situ generation of lithium acetylide from acetylene gas and a strong base, such as n-butyllithium, followed by the addition of this nucleophile to the carbonyl carbon of oxetan-3-one. The subsequent workup with a mild acid protonates the resulting alkoxide to yield the desired product.
Caption: Proposed synthesis of 3-Ethynyloxetan-3-ol via ethynylation of oxetan-3-one.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for the ethynylation of ketones.[3][5] Caution: This reaction should be performed by a qualified chemist in a well-ventilated fume hood, as it involves flammable and reactive reagents.
Materials:
-
Oxetan-3-one
-
Acetylene gas (purified)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, gas inlet tube, magnetic stirrer, and other standard glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of Lithium Acetylide Solution:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a dropping funnel, and a septum under an inert atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Introduce a stream of purified acetylene gas into the anhydrous THF in the flask with vigorous stirring to create a saturated solution.
-
Slowly add n-butyllithium solution dropwise from the dropping funnel to the acetylene solution at -78 °C. The formation of a white precipitate (lithium acetylide) may be observed. The addition should be controlled to maintain the temperature below -70 °C.
-
-
Reaction with Oxetan-3-one:
-
Once the addition of n-BuLi is complete, stir the resulting lithium acetylide suspension at -78 °C for an additional 30 minutes.
-
Dissolve oxetan-3-one in a minimal amount of anhydrous THF and add it dropwise to the lithium acetylide suspension via syringe or cannula.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Ethynyloxetan-3-ol.
-
Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Ethynyloxetan-3-ol lies in its bifunctional nature. The terminal alkyne serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][9][10] The oxetane ring, with its inherent polarity and metabolic stability, can be incorporated into lead compounds to fine-tune their pharmacological properties.[2][3][5][6]
The Power of Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[9] This reaction is exceptionally reliable, proceeds under mild, often aqueous conditions, and is tolerant of a wide array of functional groups, making it ideal for late-stage functionalization and the synthesis of compound libraries in drug discovery.[11][12][13]
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-Ethynyloxetan-3-ol.
Experimental Protocol: CuAAC with 3-Ethynyloxetan-3-ol
This protocol provides a general procedure for the CuAAC reaction. The specific conditions may require optimization depending on the nature of the azide substrate.
Materials:
-
3-Ethynyloxetan-3-ol
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Appropriate solvents for workup and purification
Procedure:
-
Reaction Setup:
-
In a vial, dissolve the organic azide (1.0 eq) and 3-Ethynyloxetan-3-ol (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
Prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
-
Reaction Execution:
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 1,2,3-triazole product.
-
Safety and Handling
3-Ethynyloxetan-3-ol is classified as having several hazards.[7] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[14][15][16][17][18]
-
Wash hands and any exposed skin thoroughly after handling.[14][15][16][17][18]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14][15][16][17][18]
-
Use only outdoors or in a well-ventilated area.[14][15][16][17][18]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15][18]
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[14][15][18]
-
Conclusion and Future Outlook
3-Ethynyloxetan-3-ol stands at the intersection of two highly valuable motifs in modern drug discovery: the property-enhancing oxetane ring and the versatile terminal alkyne. Its accessibility through a proposed robust synthesis and the predictable, high-yielding reactivity of its alkyne functionality in click chemistry make it an invaluable tool for medicinal chemists. The ability to rapidly generate diverse libraries of oxetane-containing compounds will undoubtedly accelerate the exploration of new chemical space and the optimization of lead candidates. As the demand for drug molecules with improved physicochemical and pharmacokinetic profiles continues to grow, the strategic application of building blocks like 3-Ethynyloxetan-3-ol will be paramount in the successful development of the next generation of innovative medicines.
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